molecular formula C22H31N3O5S B3296815 2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide CAS No. 894024-39-6

2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B3296815
CAS No.: 894024-39-6
M. Wt: 449.6 g/mol
InChI Key: WWWGPGOXLYLANE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a morpholin-4-yl-2-oxoethanesulfonyl group attached to the 3-position of an indole ring, with an N,N-diisopropylacetamide substituent at the 1-position of the indole. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is substituted with a sulfonylethane moiety, which may influence electronic and steric properties.

Properties

IUPAC Name

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-16(2)25(17(3)4)21(26)14-24-13-20(18-7-5-6-8-19(18)24)31(28,29)15-22(27)23-9-11-30-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWGPGOXLYLANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole nucleus, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include indole derivatives, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole nucleus and the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound (Inferred from )

Intermediate Preparation: Likely involves lactonization of amino-alcohol precursors to form the morpholin-2-one core, followed by sulfonylation at the 3-position.

Indole Functionalization : Coupling of the sulfonylethane-morpholine moiety to the indole ring via nucleophilic substitution or palladium-catalyzed cross-coupling.

Amidation : Introduction of N,N-diisopropylacetamide using tert-butyl ester cleavage and amide bond formation .

4-Acetyl Morpholinone Derivative ()

Acylation : Reaction of intermediate [44] with acetyl chloride in CH₂Cl₂/Na₂CO₃.

Purification : Gradient chromatography (0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate.

  • Yield: 58% .

Key Contrasts

  • The target compound’s indole-sulfonylethane group likely requires more complex coupling steps compared to the straightforward acylation in the 4-acetyl derivative.
  • The N,N-diisopropylacetamide group may necessitate reductive amination or alkylation, whereas the 4-isopropylphenyl group is introduced via simpler amidation .

Research Implications and Limitations

However, the lack of explicit synthetic or pharmacological data for the compound necessitates further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[2-(morpholin-4-yl)-2-oxoethanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide

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